Cas no 617677-53-9 (N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine)
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Doxazosin Related Compound F
- N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- [4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
- DOXAZOSIN USP RC F
- N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- UNII-VDC41ZG9CP
- N,N′-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- 1,4-Bis(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine
- Doxazosin impurity C
- AKOS002707345
- AKOS016072024
- (+/-)-N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
- Doxazosin mesilate impurity C [EP]
- 617677-53-9
- DOXAZOSIN MESILATE IMPURITY C [EP IMPURITY]
- Doxazosin Related Compound F (15 mg) (N,N'-bis(1,4-benzodioxane-2-carbonyl)piperazine)
- Piperazine, 1,4-bis((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)-
- Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
- Piperazine-1,4-diylbis((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone)
- Q27291771
- VDC41ZG9CP
-
- Inchi: 1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2
- InChI Key: RYWJYOGVNZEBKW-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1C(N1CCN(C(C2COC3C=CC=CC=3O2)=O)CC1)=O
Computed Properties
- Exact Mass: 410.14800
- Monoisotopic Mass: 410.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 2
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 77.5Ų
Experimental Properties
- Density: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 77.54000
- LogP: 1.21300
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2954-40MG |
Doxazosin Related Compound F |
617677-53-9 | 40mg |
¥4552.24 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225485-15MG |
Doxazosin Related Compound F |
617677-53-9 | United States Pharmacopeia (USP) Reference Standard | 15MG |
¥12530.36 | 2022-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1225485-15MG |
617677-53-9 | 15MG |
¥13300.87 | 2023-01-05 | |||
| TRC | B410505-10mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 10mg |
$ 170.00 | 2023-04-18 | ||
| TRC | B410505-25mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 25mg |
$ 379.00 | 2023-04-18 | ||
| TRC | B410505-50mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 50mg |
$ 696.00 | 2023-04-18 | ||
| TRC | B410505-100mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine |
617677-53-9 | 100mg |
$ 1476.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-503611-1 mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine, |
617677-53-9 | 1mg |
¥3,234.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2954-40MG |
617677-53-9 | ¥4801.61 | 2023-01-14 | ||||
| SHENG KE LU SI SHENG WU JI SHU | sc-503611-1mg |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine, |
617677-53-9 | 1mg |
¥3234.00 | 2023-09-05 |
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Suppliers
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine
Research Briefing on N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9) in Chemical Biology and Pharmaceutical Applications
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique benzodioxane and piperazine moieties, has been explored for its biological activities and as a building block in drug discovery. Recent studies have focused on its synthesis, physicochemical properties, and interactions with biological targets, positioning it as a promising candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine as a modulator of protein-protein interactions (PPIs). The research highlighted its ability to disrupt key PPIs involved in inflammatory pathways, suggesting potential therapeutic applications in autoimmune diseases. The study employed molecular docking and surface plasmon resonance (SPR) to validate its binding affinity, with results indicating a KD value in the low micromolar range.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where researchers utilized this compound as a scaffold for developing novel kinase inhibitors. By modifying the benzodioxane groups, the team achieved selective inhibition of cyclin-dependent kinases (CDKs), which are critical targets in oncology. The optimized derivatives demonstrated improved pharmacokinetic profiles in preclinical models, underscoring the versatility of 617677-53-9 in drug design.
In addition to its therapeutic potential, N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine has been employed in chemical biology as a probe for studying enzyme mechanisms. A 2024 study in ACS Chemical Biology detailed its use as a covalent inhibitor of serine hydrolases, leveraging its electrophilic carbonyl groups. This application opens new avenues for understanding enzyme-substrate interactions and designing activity-based probes.
Despite these promising findings, challenges remain in optimizing the bioavailability and selectivity of derivatives based on this scaffold. Future research directions may include structural modifications to enhance metabolic stability and reduce off-target effects. Collaborative efforts between academia and industry will be essential to translate these discoveries into clinical applications.
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